molecular formula C18H19ClN2OS B2826890 (E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035018-43-8

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide

Cat. No. B2826890
CAS RN: 2035018-43-8
M. Wt: 346.87
InChI Key: DYUFISREUKTMBU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide, also known as AZT, is a compound that has been studied for its potential applications in scientific research. This compound is a member of the acrylamide family and has been found to have unique properties that make it a promising candidate for use in various scientific applications.

Scientific Research Applications

Protein Conformational Change Monitoring

The compound's derivative, acrylamide, is notably used in protein fluorescence studies. Specifically, it functions as an efficient quencher of tryptophanyl fluorescence, which is instrumental in sensing the exposure degree of tryptophanyl residues in proteins. The method, which involves a quenching reaction between the quencher and an excited indole ring, provides valuable insights into protein conformational changes and enzyme inhibitor binding through kinetic measurement of exposure. This characteristic underlines its significance in protein research and conformational analysis (Eftink & Ghiron, 1976).

Nonlinear Optical Limiting

Derivatives of thiophene, a component of the compound , have been synthesized and evaluated for nonlinear optical limiting, beneficial for eye and sensor protection and light source stabilization in optical communications. These derivatives demonstrate nonlinear absorption and optical limiting behavior, making them pertinent for photonic and optoelectronic device applications (Anandan et al., 2018).

Antibacterial and Antitubercular Applications

Azetidinone analogues, part of the compound's structure, have been synthesized and shown potential in antimicrobial and antituberculosis applications. These compounds, through their structure-activity relationship, offer a pathway for designing and developing novel antibacterial and antituberculosis agents, indicating their potential in medical and pharmaceutical research (Chandrashekaraiah et al., 2014).

Antibacterial Agent Development

Azetidin-2-ones, closely related to the compound , have been synthesized and assessed for their antibacterial activities against various bacterial strains. These compounds, through QSAR (Quantitative Structure-Activity Relationship) studies, help understand the effect of substituents on antibacterial activity, paving the way for designing potent antibacterial agents (Desai et al., 2008).

Polymer Research and Applications

Acrylamide, a part of the compound, is extensively used in polymer research, particularly in the formation of polyacrylamide gels for electrophoresis. The compound's role in the polymerization process and its interaction with other chemicals offer critical insights into the polymer formation mechanisms and applications in various fields including laboratory research, wastewater treatment, and the cosmetic industry (Bergmark, 1997).

properties

IUPAC Name

(E)-N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2OS/c19-16-5-2-1-4-14(16)6-7-18(22)20-12-17(21-9-3-10-21)15-8-11-23-13-15/h1-2,4-8,11,13,17H,3,9-10,12H2,(H,20,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUFISREUKTMBU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(CNC(=O)C=CC2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C1)C(CNC(=O)/C=C/C2=CC=CC=C2Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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